molecular formula C8H5BrClFO B8744908 1-(4-Bromo-2-fluorophenyl)-2-chloroethanone

1-(4-Bromo-2-fluorophenyl)-2-chloroethanone

Cat. No. B8744908
M. Wt: 251.48 g/mol
InChI Key: OXWFFMNJYMORLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorophenyl)-2-chloroethanone is a useful research compound. Its molecular formula is C8H5BrClFO and its molecular weight is 251.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-fluorophenyl)-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-fluorophenyl)-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3H,4H2

InChI Key

OXWFFMNJYMORLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoyl chloride (33 g, CAS 151982-51-3) in acetonitrile (150 ml) and THF (150 ml) at 0-5° C. was added dropwise (trimethylsilyl)diazomethane (83.4 ml, 2 M solution in hexane). The reaction mixture was stirred at room temperature for 30 min. TLC analysis showed the reaction was complete. 37% Hydrochloric acid (23.2 ml) was then added dropwise at 0-5° C. and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was then poured into EtOAc and extracted sequentially with aq. Na2CO3 solution, water and saturated brine. The organic layer was then dried over Na2SO4 and concentrated in vacuo to afford a ca 1:1 mixture of 2-bromo-1-(4-bromo-3-fluoro-phenyl)-ethanone and 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone (34.4 g, 98%) as a yellow solid which was used in the next step without further purification. MS (EI): 203 ([{81Br}M-CH2Cl]+, 201 ([{79Br}M-CH2Cl]+).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
83.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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